Methyl 4-(2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain sulfur and nitrogen at position-1 and -3, respectively . Thiazole was first described by Hantzsch and Weber in 1887 .
Synthesis Analysis
Thiazoles can be synthesized through various methods. For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized by Karuvalam et al. and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazoles can be quite diverse, depending on the substituents on the thiazole ring. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticonvulsant Agents
Research has highlighted the synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects in some synthesized compounds, which abolished the tonic extensor phase and offered 100% protection against convulsions induced by picrotoxin (Farag et al., 2012).
Fluoroalkylation and Aryl Migration
A study on fluoroalkylative aryl migration utilized sodium di- and monofluoroalkanesulfinates derived from related sulfinate salts for synthetic applications, demonstrating a novel approach in the modification of N-arylsulfonylated amides (He et al., 2015).
Anticancer Activity
Novel sulfonamide derivatives synthesized using related intermediates showed potent anticancer activity against breast and colon cancer cell lines, with one compound being particularly potent against breast cancer cell lines (Ghorab et al., 2015).
Enzyme Inhibition
Compounds synthesized with benzodioxane and acetamide moieties, related to the chemical structure , were investigated for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has been explored for potential use as antimicrobial agents. These compounds showed promising results against both bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Darwish et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The properties of thiazole derivatives can vary widely depending on the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Such factors can significantly affect the activity of thiazole derivatives .
Future Directions
Properties
IUPAC Name |
methyl 4-[2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5S2/c1-27-18(24)13-4-2-12(3-5-13)16-10-28-19(21-16)22-17(23)11-29(25,26)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUCRRUQJJWPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.